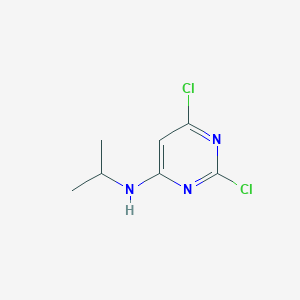

2,6-dichloro-N-isopropylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3/c1-4(2)10-6-3-5(8)11-7(9)12-6/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZSXYVHBZZUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613777 | |

| Record name | 2,6-Dichloro-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30297-43-9 | |

| Record name | 2,6-Dichloro-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichloro N Isopropylpyrimidin 4 Amine and Its Precursors

Strategies for Dichloropyrimidinamine Scaffold Construction

Preparation of 2,6-Dichloropyrimidin-4-amine (4-Amino-2,6-dichloropyrimidine) Precursors

The most prevalent and industrially significant route to 2,6-dichloropyrimidin-4-amine involves the chemical transformation of its dihydroxy analogue. This method is favored for its directness and efficiency in establishing the required arrangement of substituents on the pyrimidine (B1678525) ring.

The cornerstone of synthesizing the 2,6-dichloropyrimidin-4-amine scaffold is the chlorination of 2-amino-4,6-dihydroxypyrimidine (B16511). This transformation is typically achieved by reacting the dihydroxy precursor with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). google.comgoogleapis.comnih.gov The reaction effectively replaces the hydroxyl groups at the 4 and 6 positions of the pyrimidine ring with chlorine atoms.

This reaction has been a known procedure for over a century, forming the basis for preparing a wide array of chlorinated pyrimidine intermediates. nih.gov Alternative chlorinating agents such as phosphorus pentachloride (PCl₅) or phosgene (B1210022) (COCl₂) in combination with various additives can also be employed, though POCl₃ remains the most widely used reagent for this specific transformation. nih.gov

Achieving high yield and purity of 2,6-dichloropyrimidin-4-amine requires careful control over reaction conditions. Traditional methods often involved reacting the substrate in a large excess of phosphorus oxychloride at reflux temperatures (105-110°C), which could lead to the formation of significant by-products and lower yields. googleapis.comgoogle.com

Modern, optimized processes have been developed to overcome these limitations. These improved methods focus on moderating reaction temperatures, adjusting molar ratios of reactants, and in some cases, eliminating the need for an inert solvent. One successful approach involves reacting 2-amino-4,6-dihydroxypyrimidine with a reduced excess of POCl₃ (e.g., a molar ratio of approximately 3.5:1 to 4.2:1 of POCl₃ to the pyrimidine substrate) at temperatures between 40°C and 80°C. google.com This controlled heating, combined with the slow addition of an acid scavenger, prevents the excessive by-product formation seen at higher temperatures and leads to significantly improved yields, often exceeding 85-90%. google.comgoogle.com Another efficient, solvent-free method involves heating the substrate with an equimolar amount of POCl₃ in a sealed reactor at 140–160 °C for a shorter duration, which also provides high yields. nih.gov

| Method | Reactant Molar Ratio (POCl₃:Substrate) | Temperature (°C) | Duration (hours) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Prior Art (Reflux) | ~8:1 | 107 | 8 | None (Excess POCl₃) | 55 | google.com |

| Optimized (Controlled Temp) | 3.5:1 | 60 | 4 | None | 86 | google.com |

| Optimized (Solvent) | 1.5:1 to 4:1 | 78-84 | 2.5 | Ethylene Dichloride | 84.2 | googleapis.com |

| Optimized (Solvent-Free, Sealed Reactor) | 2:1 (per OH group) | 160 | 2 | None | 85 | nih.gov |

The chlorination reaction with phosphorus oxychloride generates acidic by-products, primarily hydrochloric acid (HCl) and phosphoric acid derivatives. The presence of these acids can inhibit the reaction and lead to unwanted side reactions. To neutralize these acidic species and drive the reaction to completion, an acid scavenger or acid-removing agent is crucial. googleapis.com

Tertiary amines are the most commonly employed acid scavengers in this process. N,N-dimethylaniline and triethylamine (B128534) are frequently cited for this purpose. google.comgoogleapis.comgoogle.comdeepdyve.com These bases efficiently trap the generated HCl, forming hydrochloride salts. The molar ratio of the acid scavenger to the pyrimidine substrate is a critical parameter, with typical ratios ranging from 1.7:1 to 2.5:1. google.com Careful, often dropwise, addition of the acid scavenger is a key part of controlling the reaction's exotherm and maintaining the optimal temperature range, thereby ensuring a high yield of the desired product. google.com

During the chlorination of 2-amino-4,6-dihydroxypyrimidine, a significant by-product, 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride, can be formed. googleapis.com This occurs when the exocyclic amino group reacts with phosphorus oxychloride. In some unoptimized reactions, this by-product can account for over 20-30% of the product mixture, substantially reducing the yield of the target compound. googleapis.com

Regioselective Halogenation and Amination Approaches

The term regioselectivity refers to the control of which position on a molecule reacts. In the context of the dichloropyrimidinamine scaffold, there are two primary regioselective strategies.

The most direct approach, as detailed above, involves starting with a precursor where the amino group is already correctly positioned at C2 (i.e., 2-amino-4,6-dihydroxypyrimidine). The subsequent chlorination of the hydroxyl groups at C4 and C6 is not a question of regioselectivity as both positions are reactive, leading directly to the desired 2-amino-4,6-dichloropyrimidine (B145751).

An alternative strategy involves starting with a polychlorinated pyrimidine, such as 2,4,6-trichloropyrimidine (B138864), and selectively introducing an amino group. This approach presents a significant regiochemical challenge, as the chlorine atoms at the C2, C4, and C6 positions exhibit different reactivities toward nucleophiles. Generally, the chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. acs.orgresearchgate.net Several studies have shown that reactions of 2,4,6-trichloropyrimidine with various amines preferentially yield the 4-amino-2,6-dichloro isomer, demonstrating the inherent regioselectivity that favors substitution at the C4/C6 positions. acs.orgresearchgate.net While this provides a viable route, it can sometimes lead to mixtures of isomers, necessitating purification. google.com Therefore, the method starting from 2-amino-4,6-dihydroxypyrimidine is often preferred for its unambiguous regiochemical outcome. google.comgoogleapis.com

Novel Synthetic Approaches and Catalytic Systems in Pyrimidine Synthesis

Modern organic synthesis has seen the development of powerful new methods for constructing substituted heterocycles, including pyrimidines. While the SNAr reaction on a pre-formed pyrimidine ring is a classic approach, novel methods build the ring from simpler acyclic precursors, often with the aid of a metal catalyst. acs.orgmdpi.com

Transition-metal catalysis has become a significant tool for pyrimidine synthesis. researchgate.net Various catalytic systems based on iridium, manganese, nickel, and zinc have been developed for the multicomponent synthesis of pyrimidines from alcohols, amidines, and other simple starting materials. researchgate.netacs.orgmdpi.com For instance, nickel(II)–NNS pincer-type complexes have been used to promote the synthesis of highly substituted pyrimidines through the acceptorless dehydrogenative annulation of alcohols. acs.org Copper(II)-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines also provide a powerful route to the pyrimidine core. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another advanced strategy. While typically used to form aryl-amine bonds, these methods can be adapted for heteroaromatic systems. A palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been shown to proceed with high regioselectivity for the C4 position. acs.orgresearchgate.net These catalytic methods offer advantages such as milder reaction conditions and broader substrate scope compared to traditional SNAr, expanding the possibilities for creating complex pyrimidine derivatives.

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Nickel(II)–NNS pincer complexes | Acceptorless dehydrogenative annulation | Efficient and sustainable; uses readily available alcohols. | acs.org |

| Iridium or Manganese complexes | Multi-component synthesis | Builds pyrimidine ring from amidines and alcohols. | mdpi.com |

| Copper(II) | Cycloaddition of alkynes | Powerful tool for pyrimidine construction from alkynes and amidines. | mdpi.com |

| Palladium with specialized phosphine (B1218219) ligands | Buchwald-Hartwig Amination | Allows for highly regioselective amination of chloropyrimidines. | acs.orgresearchgate.net |

| Titanium complexes | Multi-component coupling | One-pot route to substituted pyrimidines from amines, isocyanides, and alkynes. | thieme-connect.com |

Chemical Reactivity and Transformation Mechanisms of 2,6 Dichloro N Isopropylpyrimidin 4 Amine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The most prominent feature of the chemical reactivity of 2,6-dichloro-N-isopropylpyrimidin-4-amine is its propensity to undergo nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C-2 and C-6 positions serve as effective leaving groups, facilitating the introduction of a wide array of functional groups onto the pyrimidine scaffold. The SNAr mechanism in pyrimidines proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex frontiersin.orgwikipedia.orgnih.gov. The stability of this intermediate is crucial for the reaction to proceed frontiersin.orgnih.gov.

In this compound, the chlorine atoms at the C-2 and C-6 positions are electronically influenced by both the ring nitrogen atoms and the exocyclic N-isopropylamino group at C-4. The general order of reactivity for chloro-substituents on a pyrimidine ring is typically C-4(6) > C-2 acs.org. However, the substituent at C-4 significantly modulates this reactivity.

The N-isopropylamino group is an electron-donating group (EDG) by resonance. This donation of electron density to the pyrimidine ring generally deactivates the ring towards nucleophilic attack. However, the positions ortho and para to the amino group (C-2, C-6, and C-5) are most affected. In this case, both the C-2 and C-6 positions are ortho to the C-4 amino group.

From an electronic standpoint, the C-2 and C-6 positions are symmetrically influenced by the C-4 amino group and are both activated towards nucleophilic attack by the adjacent and para ring nitrogens, which stabilize the negative charge in the Meisenheimer intermediate. Consequently, the intrinsic electronic reactivity of the chlorine atoms at C-2 and C-6 is expected to be very similar. Any differential reactivity would likely arise from steric factors, where the bulky N-isopropyl group might slightly hinder the approach of a nucleophile to one position over the other, although this effect is generally minimal for these positions. Therefore, reactions with nucleophiles often result in a mixture of mono-substituted products or require specific conditions to achieve selectivity.

The ability to perform sequential SNAr reactions allows for the controlled and selective introduction of different nucleophiles onto the pyrimidine ring. This strategy relies on the change in reactivity of the second chlorine atom after the first has been substituted.

When this compound undergoes a mono-substitution reaction with an electron-donating nucleophile, such as an amine, the resulting product is more electron-rich than the starting material. This increased electron density deactivates the pyrimidine ring, making the displacement of the second chlorine atom more difficult. This principle is observed in the amination of 4,6-dichloropyrimidine, where the introduction of the second amino group is significantly hindered by the electron-donating effect of the first and often requires more forcing conditions or palladium catalysis to proceed to completion nih.gov.

This stepwise approach enables the synthesis of unsymmetrically substituted 4-amino-2,6-disubstituted pyrimidines. By carefully controlling stoichiometry (using one equivalent of the first nucleophile) and reaction conditions, mono-substitution can be favored. The isolated mono-substituted intermediate can then be subjected to a second SNAr reaction with a different nucleophile, often under harsher conditions, to yield the disubstituted product.

The electron-deficient pyrimidine core of this compound reacts with a range of nucleophiles. The outcome of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of a base.

Amines: Amines are common nucleophiles for SNAr reactions with chloropyrimidines. The reaction typically proceeds by heating the dichloropyrimidine with the desired amine in a suitable solvent. The reaction of 2-amino-4,6-dichloropyrimidine (B145751) derivatives with amines works well under conventional conditions mdpi.com. The introduction of an amino group is a key step in the synthesis of various biologically active compounds nih.gov.

Alkoxides: Alkoxides (RO⁻), generated from alcohols in the presence of a base, are potent nucleophiles that readily displace the chlorine atoms. Studies on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that when the reaction is carried out in an alcohol solvent with a base like sodium hydroxide, a competition occurs between the intended amine nucleophile and the alkoxide ions generated from the solvent mdpi.com. This can lead to a mixture of aminated and alkoxylated (solvolysis) products mdpi.commdpi.com.

Thiols: Thiolates (RS⁻) are excellent nucleophiles and are expected to react readily with this compound to form thioether derivatives. The synthesis of thio-substituted pyrazolo[3,4-d]pyrimidines demonstrates the utility of sulfur nucleophiles in displacing leaving groups on similar heterocyclic systems nih.gov.

The table below summarizes the expected reactivity with these classes of nucleophiles.

| Nucleophile Type | Example | Typical Conditions | Product Type | Notes |

|---|---|---|---|---|

| Amines (R-NH₂) | Aniline (B41778), Benzylamine | Heat in solvent (e.g., EtOH, DMF), often with a non-nucleophilic base (e.g., Et₃N) | 2-Chloro-6-(alkyl/arylamino)-N-isopropylpyrimidin-4-amine | First substitution deactivates the ring, making the second substitution harder. |

| Alkoxides (RO⁻) | Sodium Methoxide (NaOMe) | Alcohol solvent (e.g., MeOH) with base (e.g., NaH, NaOH) at room temp. or with heat | 2-Chloro-6-alkoxy-N-isopropylpyrimidin-4-amine | Competitive reaction with solvent can occur if alcohol is used as the solvent for other nucleophiles. mdpi.commdpi.com |

| Thiols (RSH) | Thiophenol | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form thiolate | 2-Chloro-6-(alkyl/arylthio)-N-isopropylpyrimidin-4-amine | Thiolates are very effective nucleophiles for SNAr reactions. |

Reactivity of the N-Isopropylamino Moiety

The N-isopropylamino group at the C-4 position also possesses its own characteristic reactivity, although it is modulated by its attachment to the electron-withdrawing pyrimidine ring.

The secondary amine of the N-isopropylamino group has a lone pair of electrons on the nitrogen atom, making it potentially nucleophilic. However, this nucleophilicity is significantly reduced due to the delocalization of the lone pair into the electron-deficient pyrimidine ring. Despite this, the amine can still undergo further derivatization, such as acylation or alkylation, under appropriate conditions.

Acylation: The amine can be acylated by reacting it with acylating agents like acyl chlorides or anhydrides. The reaction of 2-aminopyrimidines with benzoyl chlorides can lead to N-benzoyl derivatives semanticscholar.org. The choice of base is critical; strong bases can deprotonate the initially formed amide, leading to a second N,N-diacylation, whereas weaker bases like pyridine (B92270) tend to yield the desired mono-acylated product semanticscholar.org. Similarly, the nitrogen of the N-isopropylamino group can attack the electrophilic carbonyl of an acyl chloride to form a stable amide.

Alkylation: While less common due to the reduced nucleophilicity, N-alkylation is also possible. This typically requires a strong base to deprotonate the amine, generating a more potent nucleophilic anion, followed by reaction with an alkyl halide researchgate.net.

The N-isopropyl group is generally a robust and stable substituent under a wide range of reaction conditions commonly employed in organic synthesis. The carbon-nitrogen bond is strong and not susceptible to cleavage under typical SNAr conditions, mild acidic or basic hydrolysis, or standard catalytic hydrogenation protocols.

Cleavage of N-alkyl groups from amines is not a facile process and usually requires specific and harsh conditions. While methods exist for the dealkylation of tertiary amines, often targeting larger groups like benzyl or tert-butyl via SN1 pathways, the cleavage of a secondary N-isopropyl group from an aminopyrimidine is not a commonly encountered transformation researchgate.net. It would likely require forcing conditions with strong acids at high temperatures or specialized reagents not typically used in routine functionalization of the pyrimidine core. For most synthetic applications involving further modification of the pyrimidine ring, the N-isopropyl substituent can be considered a stable, spectator group.

Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Modification

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on heterocyclic scaffolds like pyrimidine. snnu.edu.cn For di- and tri-substituted halopyrimidines, the regioselectivity of these reactions is a critical consideration, often dictated by the electronic and steric environment of the potential reaction sites.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds between halogenated (hetero)arenes and organoboron compounds, such as boronic acids. snnu.edu.cnscispace.com This reaction is highly effective for the arylation and heteroarylation of chloropyrimidine systems. mdpi.com

In dichloropyrimidine derivatives, the reactivity of the halogen positions generally follows the order C4(6) > C2. acs.org For this compound, the reaction occurs at the C2 and C6 positions. Studies on analogous 2,6-dihalopurines have demonstrated that Suzuki-Miyaura coupling can proceed selectively at the C6 position before reacting at the C2 position. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the 6-phenyl product. scispace.com This suggests that for this compound, monosubstitution would likely occur preferentially at the C6 position, followed by a second substitution at the C2 position if an excess of the boronic acid and catalyst is used. scispace.com

A variety of palladium catalysts, bases, and solvents can be employed to facilitate this transformation. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, often in conjunction with bases like potassium carbonate or potassium phosphate and solvents such as 1,4-dioxane or dimethoxyethane (DME). scispace.commdpi.com Microwave-assisted procedures have also been developed to accelerate the reaction and improve yields, sometimes with very low catalyst loading. mdpi.com

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 150 °C, 15 min | 2-Chloro-4-phenylpyrimidine | 71 | mdpi.com |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ (5) | K₃PO₄ | DME | 85 °C | 9-Benzyl-2-chloro-6-phenylpurine | 77 | scispace.com |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (3 equiv.) | Pd(PPh₃)₄ (5) | K₃PO₄ | DME | 85 °C | 9-Benzyl-2,6-diphenylpurine | 84 | scispace.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 °C | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 85 | mdpi.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines. wikipedia.orgrug.nl This reaction has become a fundamental tool in organic synthesis, largely replacing harsher, classical methods for the synthesis of aryl amines. wikipedia.org It is highly applicable to the functionalization of chloropyrimidines, allowing for the introduction of a wide range of primary and secondary amines. acs.orgnih.gov

For this compound, Buchwald-Hartwig amination would introduce a second amino group at either the C2 or C6 position. The regioselectivity of this process is highly dependent on the substrate and reaction conditions. Research on 6-aryl-2,4-dichloropyrimidines has shown that palladium-catalyzed amination with aliphatic secondary amines occurs with high regioselectivity at the C4 position. acs.org In the case of 2,4,6-trichloropyrimidine (B138864), monosubstitution with anilines tends to favor the C4 position. researchgate.net Given that the C4 position is already occupied in the target compound, the reaction will proceed at C2 or C6. The specific outcome would likely depend on the choice of catalyst, ligand, and the nature of the incoming amine.

Modern Buchwald-Hartwig catalysis often employs bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos or various biarylphosphines, which facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. rug.nlnih.gov Common bases include sodium tert-butoxide and lithium bis(trimethylsilyl)amide (LiHMDS). acs.orgnih.gov

| Substrate | Amine | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Reflux | 82 | nih.gov |

| 6-Aryl-2,4-dichloropyrimidine | Morpholine | Pd(OAc)₂ / P(tBu)₃ | LiHMDS | Toluene | Room Temp, 0.5 h | 95 (C4-isomer) | acs.org |

| 2-Bromo-3-benzyloxypyridine | Aniline | Pd(PPh₃)₂Cl₂ | NaOtBu | Toluene | Microwave, 150 °C, 15 min | 92 | beilstein-journals.org |

Mechanistic Investigations of Pyrimidine Reactivity Pathways

The reactivity and regioselectivity of substitutions on the pyrimidine ring are governed by its inherent electronic properties. The two nitrogen atoms in the ring act as electron-withdrawing groups, making the carbon atoms electron-deficient and thus susceptible to reactions like nucleophilic aromatic substitution (SNAr) and the oxidative addition step of palladium-catalyzed cross-coupling cycles. wuxiapptec.com

The general order of reactivity for halogen substituents on the pyrimidine ring is C4(6) > C2 >> C5. acs.org This selectivity can be explained by examining the stability of the Meisenheimer intermediate in SNAr reactions or the electronic distribution in the ground state molecule for palladium-catalyzed reactions. Quantum mechanical analyses, such as Density Functional Theory (DFT) calculations, have been used to study these pathways. wuxiapptec.comwuxiapptec.com These studies often analyze the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine substrate. For 2,4-dichloropyrimidine, the LUMO is primarily distributed at the C4 position, indicating it is the most electrophilic site and the preferred location for initial reaction. wuxiapptec.com

In this compound, the C4 position is substituted with an electron-donating amino group. This group alters the electronic landscape of the ring, increasing the electron density, particularly at the ortho (C2 and C6) positions. This electronic donation can influence the relative reactivity of the C2 and C6 chlorine atoms. While the C6 position is generally more reactive than C2 in many pyrimidine and purine systems, the specific regioselectivity in cross-coupling reactions will be a subtle interplay between the electronic influence of the C4-amino group, the steric bulk of the N-isopropyl group, and the specific catalytic system employed. scispace.comwuxiapptec.com

The mechanism for both Suzuki-Miyaura and Buchwald-Hartwig reactions proceeds through a common catalytic cycle involving a Palladium(0) species. The key steps are:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond (at C2 or C6) to form a Pd(II) complex. This is often the rate-determining step.

Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig) : In the Suzuki reaction, the boronic acid (as a boronate complex) transfers its organic group to the palladium center. scispace.com In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.org

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst. wikipedia.org

Understanding these fundamental mechanistic principles allows for the rational design of reaction conditions to control the regioselective functionalization of complex molecules like this compound.

Advanced Academic Research Directions and Applications in Synthetic and Medicinal Chemistry

Rational Design and Synthesis of Pyrimidine-Based Scaffolds

Rational drug design for pyrimidine-based compounds involves a synergistic approach combining synthetic chemistry with computational modeling to create molecules with desired biological activities. The inherent reactivity of the dichloropyrimidine core is a key asset in this process, enabling the construction of large libraries of derivatives for screening.

In the journey of lead optimization, scaffold hopping and bioisosteric replacement are crucial strategies to discover novel chemotypes with improved pharmacological profiles. Scaffold hopping involves replacing the central core of a molecule while retaining the original orientation of its functional groups, aiming to identify new intellectual property or enhance properties like potency and selectivity. For a molecule based on 2,6-dichloro-N-isopropylpyrimidin-4-amine, a scaffold hopping approach might replace the pyrimidine (B1678525) ring with other heterocycles like pyridine (B92270) or pyrazine, while maintaining key interactions with a biological target.

Bioisosteric replacement is a more subtle modification, involving the substitution of one atom or group with another that has similar physical or chemical properties. This strategy is employed to improve pharmacokinetics, reduce toxicity, or fine-tune activity. For instance, the chlorine atoms on the pyrimidine ring could be replaced with bioisosteres such as a trifluoromethyl (-CF₃) group or a cyano (-CN) group to modulate electronic properties and metabolic stability. Similarly, the N-isopropyl group could be replaced with other alkyl groups, a cyclopropyl (B3062369) group, or a small ether to explore the steric and electronic requirements of the target's binding pocket.

Table 1: Potential Bioisosteric Replacements for this compound

| Original Group | Position | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|---|

| Chlorine (Cl) | C2 / C6 | -CF₃, -CN, -OCH₃ | Modulate electronics, improve metabolic stability, alter hydrogen bonding capacity. |

| Isopropyl | N4 | Cyclopropyl, tert-Butyl, -CH₂CF₃ | Explore steric limits of binding pocket, enhance metabolic stability. |

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For derivatives of this compound, a systematic SAR exploration would involve synthesizing analogs with variations at key positions. The chlorine atoms at C2 and C6 are prime targets for nucleophilic aromatic substitution (SNAr) reactions. Introducing a variety of amines, alcohols, or thiols at these positions would generate a library of compounds.

An SAR campaign would typically investigate:

Substitution at C2 and C6: Replacing the chlorine atoms with different functional groups (e.g., anilines, piperazines, morpholines) can drastically alter a compound's activity. The nature of the substituent—its size, electronics, and hydrogen bonding capability—would be correlated with biological potency. For example, studies on pyrido[2,3-d]pyrimidin-7-ones have shown that substitutions at similar positions can lead to improved potency and selectivity as kinase inhibitors. nih.gov

Modification of the N-isopropyl group: Altering the alkyl group at the N4 position can probe the hydrophobic pocket of the target enzyme or receptor.

The insights gained from SAR studies are crucial for guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models can then be used to predict the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Data Set Generation: A set of synthesized compounds with measured biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to create a predictive model. For instance, QSAR studies on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors have shown that ANN models can have high predictive power, with R² values approaching 0.998. mdpi.comoup.com

Model Validation: The model's predictive ability is rigorously tested using techniques like cross-validation and external validation.

A robust QSAR model allows for the virtual screening of large compound libraries, accelerating the discovery of potent drug candidates. biointerfaceresearch.com

Computational Chemistry Applications for Pyrimidine Systems

Computational chemistry provides powerful tools for investigating molecular properties and interactions at an atomic level. For pyrimidine systems like this compound, these methods offer deep insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. core.ac.uk It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies.

For this compound, DFT calculations can provide:

Optimized Geometry: Predicting the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. Studies on the closely related 2-amino-4,6-dichloropyrimidine (B145751) have used methods like B3LYP and MP2 with extended basis sets to calculate its optimum molecular geometry. oup.com

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity. For instance, the regioselectivity of nucleophilic substitution at the C2 or C6 positions can be rationalized by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) map of the pyrimidine ring. wuxibiology.com

Spectroscopic Properties: Predicting vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.

Table 2: Representative DFT-Calculated Properties for Dichloropyrimidine Analogs

| Property | Method/Basis Set | Finding | Reference |

|---|---|---|---|

| Molecular Geometry | B3LYP/6-311++G | Calculated C-Cl bond lengths show good agreement with X-ray data. | oup.com |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Good agreement between calculated and experimental FT-IR/FT-Raman data for dichloropyrimidines. | researchgate.net |

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a dynamic view of molecular behavior, which is essential for understanding complex biological processes.

In the context of drug design with pyrimidine derivatives, MD simulations are used to:

Analyze Conformational Flexibility: Explore the different conformations that this compound and its derivatives can adopt in solution or within a protein binding site.

Study Ligand-Target Interactions: Simulate the binding of a pyrimidine-based inhibitor to its target protein. These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the role of water molecules in the binding interface. tandfonline.com

Calculate Binding Free Energies: Employ methods like MM/PBSA or MM/GBSA to estimate the binding affinity of a ligand to its target, which can help in ranking potential drug candidates. rsc.org

Prediction of Chemical Reactivity and Reaction Pathway Selectivity

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further influenced by the presence of two electronegative chlorine atoms. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions C2, C4, and C6 of the pyrimidine ring are electron-deficient, with the order of reactivity for substitution generally being C4(6) > C2. acs.orgslideshare.net In this specific molecule, the C4 position is already substituted with an isopropylamine (B41738) group, leaving the C2 and C6 positions as primary sites for nucleophilic attack.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the regioselectivity of such reactions. By calculating the distribution of electron density and mapping the molecular electrostatic potential (MEP), researchers can identify the most electrophilic sites. Theoretical models can predict the relative activation energies for nucleophilic attack at the C2 versus the C6 position, thereby forecasting the major reaction product.

The selectivity of these reactions is not only governed by the inherent electronic properties of the pyrimidine core but also by external factors such as the nature of the incoming nucleophile, the solvent, and the reaction conditions. For instance, studies on analogous 2,4-dichloropyrimidines have shown that the regioselectivity of amination can be controlled. While traditional SNAr reactions often favor substitution at the C4 position, palladium-catalyzed aminations can exhibit high regioselectivity for the same position with specific amines. acs.org Furthermore, in related systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the choice between a neutral or a deprotonated aniline (B41778) nucleophile can completely reverse the selectivity, causing a switch from displacing a chloride at C4 to displacing the methylsulfonyl group at C2. This highlights the delicate interplay of electronic and steric factors that dictate the reaction pathway.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on a Dichloropyrimidine Scaffold

| Position of Attack | Controlling Factors | Predicted Outcome | Computational Metric |

|---|---|---|---|

| C6 | Electronic Deficiency, Steric Hindrance | Major Product (Typical SNAr) | Lower Calculated Activation Energy (ΔG‡) |

| C2 | Steric Hindrance, Catalyst/Nucleophile System | Minor Product (or Major under specific conditions) | Higher Calculated Activation Energy (ΔG‡) |

Theoretical Studies on Spectroscopic Properties (e.g., NMR, UV-Vis)

Theoretical calculations are indispensable for interpreting the spectroscopic properties of complex molecules like this compound. DFT methods are commonly employed to predict Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, providing insights that complement experimental data. nih.gov

For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can predict chemical shifts with remarkable accuracy. nih.gov These calculations help in the unambiguous assignment of signals in the experimental spectrum. For this compound, theoretical studies would predict the chemical shift for the lone proton on the pyrimidine ring (at C5), the protons of the isopropyl group, and the N-H proton, as well as the distinct signals for each carbon atom in the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for simulating UV-Vis absorption spectra. researchgate.net These calculations yield information about electronic transitions, including their energies (which correspond to the absorption wavelength, λ_max) and oscillator strengths (which relate to the intensity of the absorption). For pyrimidine derivatives, the absorption bands typically arise from π → π* and n → π* transitions within the heterocyclic ring. The substituents—dichloro and isopropylamino groups—would be predicted to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine ring due to their electronic effects.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Substituted Pyrimidine

| Spectroscopic Technique | Parameter | Calculated Value (DFT/B3LYP) | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C2/C6 (Cl-substituted) | ~161.5 ppm | ~161.0 ppm |

| C5 | ~98.0 ppm | ~97.5 ppm | |

| ¹H NMR | C5-H | ~6.5 ppm | ~6.4 ppm |

| N-H | ~7.2 ppm | ~7.1 ppm | |

| UV-Vis | λ_max (π → π*) | ~275 nm | ~278 nm |

Note: Data are representative examples based on typical values for similar structures and are for illustrative purposes.

Investigation of Nonlinear Optical (NLO) Properties in Pyrimidine Chromophores

Pyrimidine derivatives have emerged as a significant class of materials for applications in nonlinear optics (NLO). NLO materials can alter the properties of light and are crucial for technologies like optical signal processing and data storage. rasayanjournal.co.inbohrium.com The key to NLO activity in organic molecules is often a "push-pull" electronic structure, where an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated system.

Research in this area focuses on modifying the pyrimidine scaffold to enhance the β value. This can be achieved by strengthening the donor and acceptor groups or by extending the π-conjugated bridge that connects them. Computational screening allows researchers to systematically evaluate how different substituents at the C2 and C6 positions would impact the molecule's hyperpolarizability, guiding synthetic efforts toward the most promising candidates for high-performance NLO materials. mtak.hu

Development of Sustainable and Efficient Synthetic Methodologies

Green Chemistry Principles in Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidine derivatives often rely on harsh reagents, hazardous solvents, and energy-intensive conditions, generating significant chemical waste. rasayanjournal.co.in The principles of green chemistry aim to mitigate these issues by designing more environmentally benign processes. yale.edu For the synthesis of aminopyrimidines, several greener approaches have been developed. These include microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, and ultrasound-assisted methods. nih.govresearchgate.net

Multicomponent reactions (MCRs) represent another cornerstone of green pyrimidine synthesis, allowing the construction of complex molecules from three or more starting materials in a single step, which maximizes atom economy and reduces waste. rasayanjournal.co.in The use of renewable feedstocks, such as alcohols derived from biomass, in catalytic multicomponent syntheses of pyrimidines is a particularly sustainable approach. nih.govbohrium.com Furthermore, employing safer solvents (like water or ionic liquids) or performing reactions under solvent-free conditions, often with the aid of reusable heterogeneous catalysts, aligns with the core tenets of green chemistry. powertechjournal.com

Flow Chemistry and Continuous Processing Approaches for Enhanced Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of heterocyclic compounds like pyrimidines. bohrium.commtak.hu This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and improved safety. rsc.org The small reactor volumes inherent to flow systems make them particularly well-suited for handling hazardous reagents or highly exothermic reactions safely. rsc.org

For the production of substituted pyrimidines, multi-step sequences can be "telescoped" into a continuous flow process, eliminating the need for isolating and purifying intermediates at each stage. mtak.hu This not only streamlines the synthesis but also reduces solvent usage and waste generation. The integration of immobilized reagents and scavenging resins into flow systems can further simplify product purification. The scalability and reproducibility of flow chemistry make it a highly attractive platform for the efficient and sustainable manufacturing of pharmaceutical intermediates and other fine chemicals based on the pyrimidine scaffold. researchgate.net

Investigating Physical Organic Chemistry Aspects of Substituted Pyrimidines

The physical organic chemistry of this compound is a study of how its structure dictates its reactivity and physical properties. The pyrimidine ring is a π-deficient aromatic system due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms. slideshare.net This effect is amplified by the strong inductive-withdrawing effect of the two chlorine atoms at the C2 and C6 positions.

Conversely, the isopropylamino group at C4 acts as an electron-donating group through resonance, pushing electron density back into the ring. This creates a fascinating electronic push-pull dynamic. The interplay of these competing electronic effects governs the molecule's properties:

Reactivity and Basicity: The strong electron-withdrawing character of the dichlorinated ring significantly reduces the basicity of the ring nitrogen atoms compared to pyridine. Protonation is less favorable. The same effect makes the ring highly activated towards nucleophilic attack, as discussed in section 4.2.3.

Aromaticity: The electronic perturbations from the substituents can influence the aromaticity of the pyrimidine ring. Computational methods can quantify this through metrics like the Nucleus-Independent Chemical Shift (NICS).

By systematically studying how changes in substitution affect these fundamental properties, a deeper understanding of the structure-property relationships in the broader class of substituted pyrimidines can be achieved.

Tautomerism and its Influence on Pyrimidine Reactivity and Interactions

The phenomenon of tautomerism is critical in understanding the chemical behavior of aminopyrimidines. For this compound, the primary tautomeric relationship to consider is the amine-imine equilibrium, which involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. This results in two principal tautomeric forms: the amino form (4-isopropylamino) and the imino form (1,6-dihydro-6-imino or 1,4-dihydro-4-imino).

Computational studies on related aminopyrimidine systems, such as 2-amino-4,6-dichloropyrimidine, have been performed to determine the relative stabilities of these forms. researchgate.net Generally, the amino tautomer is found to be more stable than the imino form in the gas phase and in various solvents. researchgate.net The incorporation of water molecules can significantly reduce the energy barriers for tautomerization, although the amino form often remains the thermodynamically favored species. researchgate.net

The predominance of one tautomer over another has profound implications for the molecule's reactivity and intermolecular interactions:

Reactivity: The location of the labile proton dictates the nucleophilic and electrophilic centers within the molecule. In the more stable amino form, the lone pair on the exocyclic nitrogen is less available as it participates in the aromatic system, while the ring nitrogens are the primary sites of basicity and potential electrophilic attack. Conversely, the imino tautomer possesses a more nucleophilic C=N double bond within the ring and an acidic N-H proton.

Intermolecular Interactions: The tautomeric form determines the potential for hydrogen bonding. The amino form can act as a hydrogen bond donor via its N-H group and an acceptor at the ring nitrogen atoms. The imino form presents different donor/acceptor sites, which would fundamentally alter its binding to biological targets or its crystal packing arrangement. mdpi.com

The equilibrium between these forms can be influenced by several factors, including the electronic nature of substituents and the polarity of the solvent. academie-sciences.frnih.gov Polar solvents may stabilize the more polar tautomer, potentially shifting the equilibrium. academie-sciences.fr While experimental data on this compound is specific, the established principles for a-acylamino-N-heterocycles strongly suggest that the amino form is the overwhelmingly predominant species under typical conditions. psu.edu

| Compound System | Predominant Tautomer | Method of Study | Key Influencing Factors |

|---|---|---|---|

| 2-Aminopyrimidine Derivatives | Amino form | Computational (B3LYP/6-31++G**) researchgate.net | Inherent stability, solvent effects researchgate.net |

| N-(Pyridin-2-yl)acylamides | Amide (Amino) form | NMR Spectroscopy psu.edu | Electronic nature of acyl group psu.edu |

| Pyrimidyl-2-methanes | Equilibrium between pyrimidyl and ylidene forms | NMR Spectroscopy | Substituents, solvent, pH researchgate.net |

Basicity and Protonation State Studies of Aminopyrimidines

The basicity of this compound is determined by the availability of lone pairs on its three nitrogen atoms: the two endocyclic (ring) nitrogens at positions 1 and 3, and the exocyclic (amino) nitrogen. The protonation state of the molecule is crucial as it governs its solubility, membrane permeability, and interactions with biological macromolecules.

The electronic properties of the substituents significantly modulate the basicity of the pyrimidine ring. The two chlorine atoms at positions 2 and 6 are strongly electron-withdrawing, which substantially decreases the electron density across the aromatic ring and reduces the basicity of all nitrogen atoms. libretexts.org In contrast, the N-isopropylamino group at position 4 is an electron-donating group, which increases the electron density, particularly at the ortho and para positions (N1 and N3).

In aminopyrimidines, protonation generally occurs at one of the unsubstituted ring nitrogen atoms rather than the exocyclic amino group. mdpi.com This is because the lone pair on the amino nitrogen is delocalized into the π-system of the ring, making it less available for protonation. libretexts.org The resulting cation formed by ring protonation is resonance-stabilized. For this compound, the most likely site of protonation is the N1 atom, which is para to the activating isopropylamino group.

| Structural Feature | Effect on Basicity | Reason |

|---|---|---|

| Endocyclic (Ring) Nitrogens | Primary sites of protonation | Lone pairs are localized and available; resulting cation is resonance-stabilized. mdpi.com |

| Exocyclic Amino Group | Significantly less basic than ring nitrogens | Lone pair is delocalized into the aromatic π-system. libretexts.org |

| 2,6-Dichloro Substituents | Decreases basicity | Strong inductive electron-withdrawing effect reduces electron density on the ring nitrogens. |

| 4-Isopropylamino Substituent | Increases basicity | Electron-donating effect via resonance increases electron density on the ring nitrogens. |

Analysis of Intermolecular Interactions and Crystal Packing in Pyrimidine Systems

The solid-state architecture of aminopyrimidine derivatives is governed by a network of non-covalent interactions, which dictates the crystal packing and ultimately influences physical properties like solubility and melting point. While a specific crystal structure for this compound is not publicly documented, analysis of closely related compounds, such as 4-amino-2,6-dichloropyrimidine, provides a robust model for its expected behavior. iucr.org

The primary intermolecular interactions anticipated in the crystal lattice of this compound are:

Hydrogen Bonding: This is expected to be the dominant interaction. The N-H of the isopropylamino group serves as a hydrogen bond donor, while the lone pairs on the ring nitrogen atoms (N1 and N3) act as acceptors. This typically leads to the formation of chains or dimeric motifs. mdpi.comiucr.org In the crystal structure of 4-amino-2,6-dichloropyrimidine, molecules are linked by N-H···N hydrogen bonds, creating a robust network. iucr.org

Halogen Bonding: The electron-withdrawing chlorine atoms can act as electrophilic regions (σ-holes) and participate in halogen bonds with nucleophilic partners, such as the nitrogen atoms of adjacent molecules.

van der Waals Forces: The isopropyl group, being aliphatic, will contribute to crystal packing through weaker van der Waals interactions.

Hirshfeld surface analysis of related structures like 2,4,6-triaminopyrimidine-1,3-diium dinitrate shows that O···H/H···O and N···H/H···N interactions are the most significant contributors to the crystal packing, highlighting the critical role of hydrogen bonding. iucr.org For the title compound, N-H···N hydrogen bonds are expected to be the most important directional force, organizing the molecules into predictable supramolecular assemblies. iucr.orgnih.gov

| Interaction Type | Atoms Involved (Donor → Acceptor) | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bond | (Amino) N-H → N (Ring) | Primary structural motif, likely forming chains or dimers. mdpi.comiucr.org |

| Halogen Bond | C-Cl → N (Ring) | Directional interaction contributing to lattice stability. |

| π-π Stacking | Pyrimidine Ring ↔ Pyrimidine Ring | Stabilizes the packing of aromatic cores. |

| van der Waals | Isopropyl Group ↔ Neighboring Molecules | Contributes to efficient space-filling. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,6-dichloro-N-isopropylpyrimidin-4-amine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a chlorinated pyrimidine with isopropylamine. Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, as seen in analogous N-aryl pyrimidine syntheses .

- Temperature : Reactions are often conducted at 60–100°C to balance reaction rate and side-product formation .

- Catalyst : Base catalysts like KCO or EtN improve amine nucleophilicity .

- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization (e.g., from ethanol) are effective for isolating the product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- H NMR : Key peaks include δ ~2.4–2.5 ppm (isopropyl CH), δ ~6.7–7.5 ppm (pyrimidine ring protons), and δ ~9.7 ppm (NH exchangeable proton) .

- Melting Point : Confirm purity via sharp melting range (e.g., 150–160°C, as seen in structurally similar compounds) .

- Rf Values : Use TLC with EtOAc/hexane (1:3) to monitor reaction progress .

Q. How can researchers optimize yield during purification?

- Methodological Answer :

- Column Chromatography : Adjust solvent polarity (e.g., hexane → EtOAc gradient) to separate byproduct clusters .

- Recrystallization : Test solvents (ethanol, methanol) for optimal solubility differences between product and impurities .

- Yield Tracking : Compare isolated yields (typically 60–80% for analogous compounds) with theoretical calculations to identify losses .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on reactivity in related pyrimidines?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the pyrimidine C4 position, favoring nucleophilic attack. Computational studies (DFT) can map charge distribution .

- Steric Effects : Bulky substituents (e.g., isopropyl) may slow reaction kinetics, requiring longer reaction times or higher temperatures .

- Kinetic Profiling : Use in situ NMR or HPLC to monitor intermediate formation and adjust conditions dynamically .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous assignment .

- Solvent Effects : Record NMR in deuterated DMSO or CDCl to assess solvent-induced shifts .

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening peaks .

Q. What strategies assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks. Monitor decomposition via HPLC .

- Stability-Indicating Assays : Develop HPLC methods with baseline separation of degradation products (e.g., hydrolyzed amines or chlorinated byproducts) .

Q. What methodologies evaluate ecotoxicological risks of this compound?

- Methodological Answer :

- Aquatic Toxicity : Perform Daphnia magna or algal growth inhibition assays to determine EC values .

- Biodegradation : Use OECD 301B tests to assess microbial degradation in wastewater .

- Waste Handling : Follow protocols for halogenated waste, including neutralization and incineration .

Q. How can computational modeling predict biological activity or reaction pathways?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyrimidine-binding sites) .

- Reaction Pathway Simulation : Apply Gaussian or ORCA software for DFT calculations to map energy profiles of substitution reactions .

- Database Mining : Cross-reference PubChem or NIST data for analogous compounds’ physicochemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.